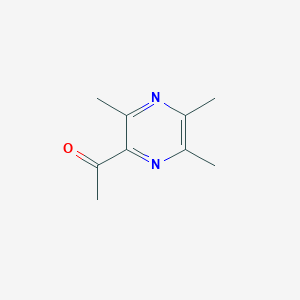
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is a chemical compound that belongs to the pyrazine family. It is a yellow liquid with a strong odor and is used in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is not well understood. However, studies have shown that it has a unique chemical structure that allows it to interact with various biological systems, including enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool for chemists. However, one of the limitations of this compound is its strong odor, which can make it difficult to handle in the lab.
Direcciones Futuras
There are several future directions for research on 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone. One of the significant areas of research is in the development of new synthetic methods for this compound. Additionally, there is a growing interest in the potential applications of this compound in the field of medicine, including its use as a drug candidate for various diseases.
Conclusion:
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is a unique chemical compound with significant potential in various fields of science. Its versatility in organic synthesis makes it a valuable tool for chemists, while its potential applications in medicine make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone can be achieved through various methods. One of the most commonly used methods is the reaction between 3,5,6-trimethylpyrazine and ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of organic synthesis. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
125186-38-1 |
|---|---|
Nombre del producto |
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone |
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-(3,5,6-trimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)11-9(8(4)12)7(3)10-5/h1-4H3 |
Clave InChI |
HTNWCVJHJDVKBT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)C(=O)C)C |
SMILES canónico |
CC1=C(N=C(C(=N1)C)C(=O)C)C |
Sinónimos |
Ethanone, 1-(trimethylpyrazinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)

